molecular formula C19H14N2O6S B2576230 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate CAS No. 877635-92-2

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate

Cat. No. B2576230
CAS RN: 877635-92-2
M. Wt: 398.39
InChI Key: GCFLRVITADDRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C19H14N2O6S and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is associated with the synthesis of novel heterocyclic derivatives, highlighting its role as a precursor in the creation of compounds with potential cytotoxic activities. For example, Stolarczyk et al. (2018) detailed the synthesis of new 4-thiopyrimidine derivatives from a similar starting material, demonstrating the utility of such compounds in synthesizing molecules with varied biological activities, including cytotoxicity against cancer cell lines (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Applications

Research by Othman et al. (2019) on compounds derived from similar structures reported significant antibacterial and antifungal activities, underscoring the potential of such molecules in developing new antimicrobial agents. This study provides a foundation for exploring derivatives of the mentioned compound for antimicrobial efficacy (Othman et al., 2019).

Kinetic Resolution and Enzymatic Studies

The compound's derivatives have been explored for their potential in kinetic resolution processes, indicating its relevance in stereochemical applications. For instance, Andzans et al. (2013) investigated the enantioselective lipase-catalyzed kinetic resolution of related dihydropyridine carboxylates, revealing the compound's utility in producing enantiomerically enriched materials (Andzans et al., 2013).

Anticancer and Anti-Inflammatory Potential

Derivatives of the compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Kate et al. (2020) synthesized chromen-4-ones derivatives demonstrating antioxidant and anti-inflammatory activities, suggesting the role of such compounds in designing new therapeutic agents (Kate et al., 2020).

Drug Discovery and Development

The structural framework of the compound aids in the synthesis of various heterocyclic compounds, serving as a cornerstone in drug discovery efforts. This is supported by the synthesis of tricyclic heterocyclic compounds as potential anticancer agents using related synthons, emphasizing the compound's significance in medicinal chemistry research (Hammam et al., 2003).

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c1-11-4-5-20-19(21-11)28-9-13-7-14(22)17(8-24-13)27-18(23)12-2-3-15-16(6-12)26-10-25-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFLRVITADDRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate

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